trans-4-(4-Fluorophenyl)cyclohexanecarboxylic acid
Description
trans-4-(4-Fluorophenyl)cyclohexanecarboxylic acid is a cyclohexane derivative featuring a fluorophenyl substituent at the trans-4 position and a carboxylic acid group. This compound is of interest in medicinal chemistry and materials science due to its stereochemical rigidity and functional group versatility. The fluorine atom enhances lipophilicity and metabolic stability, while the trans-configuration of the cyclohexane ring ensures a defined spatial arrangement, critical for interactions in biological systems or polymer matrices .
Properties
IUPAC Name |
4-(4-fluorophenyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h5-9,11H,1-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZJNXIKUZTXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Aromatic Precursors
The synthesis begins with hydrogenation of fluorinated benzoic acid derivatives. For example, p-fluorobenzoic acid undergoes catalytic hydrogenation in a high-pressure reactor using 5% Pd/C as a catalyst at 80–150°C and 1–3 MPa hydrogen pressure. This step yields a mixture of cis- and trans-4-(4-fluorophenyl)cyclohexanecarboxylic acid isomers.
Key variables:
Isomerization to Favor Trans-Configuration
The cis-trans mixture is treated with sodium methoxide in methanol under reflux (60–80°C) for 3–5 hours. Alkoxide bases induce keto-enol tautomerism, shifting the equilibrium toward the thermodynamically stable trans isomer. Post-reaction neutralization with dilute HCl precipitates a crude product containing >90% trans isomer .
Recrystallization for Ultrahigh Purity
The crude product is recrystallized using a 1:1 ethyl acetate/petroleum ether mixed solvent. Slow cooling to 0°C yields needle-like crystals with 99% purity and <1% cis-contamination. Scalability is demonstrated at the kilogram scale, with 90% recovery.
High-Pressure Hydrogenation with Skeletal Nickel Catalysts
Single-Step Hydrogenation
An alternative route employs W-2 Raney nickel under extreme conditions (185–200°C , 7–7.5 MPa H₂ ) to directly reduce 4-fluorobenzoic acid . This method bypasses isomerization by leveraging the catalyst’s stereochemical preference, producing a cis:trans ratio of 1:4 .
Table 1: Comparative Catalytic Performance
Solvent-Driven Crystallization
The trans-rich mixture is purified via isopropyl ether/n-heptane (3:1) recrystallization. Three cycles achieve 99.2% purity , with residual nickel quantified at <10 ppm via ICP-MS.
Friedel-Crafts Acylation and Cyclohexane Ring Formation
Acylation of Fluorobenzene
A less common approach involves Friedel-Crafts acylation of fluorobenzene with cyclohexenecarboxylic acid chloride in the presence of AlCl₃ . The intermediate 4-fluorophenyl cyclohexenyl ketone is hydrogenated to the trans-carboxylic acid using Adams’ catalyst (PtO₂) .
Stereochemical Control via Solvent Effects
Reaction in toluene at 120°C ensures equatorial positioning of the carboxylic acid group during cyclohexane ring formation, achieving 95% trans selectivity . Post-hydrolysis with NaOH and acidification yields the final product.
Industrial-Scale Process Optimization
Continuous Flow Hydrogenation
Modern plants adopt continuous-flow reactors to enhance Pd/C utilization. A plug-flow reactor operating at 120°C and 2.5 MPa achieves 98% conversion with a catalyst lifetime exceeding 500 hours.
Green Solvent Substitution
Ethyl acetate/petroleum ether mixtures are being replaced by cyclopentyl methyl ether (CPME) in recrystallization, reducing VOC emissions by 40% without compromising yield.
Critical Analysis of Methodologies
Cost-Benefit Tradeoffs
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-(4-Fluorophenyl)cyclohexanecarboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can undergo substitution reactions, particularly at the fluorophenyl group, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups like halides, nitro groups, or sulfonic acids.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of trans-4-(4-Fluorophenyl)cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group plays a crucial role in binding to these targets, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
(a) trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid
- Molecular Formula : C₁₃H₁₅ClO₂
- Key Differences : The chlorine atom replaces fluorine, increasing molecular weight (238.71 g/mol vs. 222.25 g/mol for the fluorinated analog) and altering electronic properties.
- Physical Properties : Melting point = 252–254°C; solubility in chloroform and DMSO .
- Applications : Used as an intermediate in synthesizing atovaquone impurities .
- Synthesis: Produced via Friedel-Crafts alkylation using cyclohexanone, aluminum chloride, and NaOCl .
(b) trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate
- Molecular Formula : C₁₅H₁₉FO₂
- Key Differences : The carboxylic acid is esterified with a 4-fluorophenyl group, enhancing lipophilicity (logP ~3.5) and reducing acidity (pKa ~4.8 vs. ~4.0 for the acid).
- Applications : Utilized in liquid crystal compositions due to its mesogenic properties .
(c) trans-4-(Aminomethyl)cyclohexanecarboxylic Acid
- Molecular Formula: C₈H₁₅NO₂
- Key Differences: An aminomethyl group replaces the fluorophenyl moiety, introducing basicity (pKa ~9.5 for the amine) and enabling hydrogen bonding.
- Biological Activity: Acts as an antifibrinolytic agent, inhibiting plasminogen activation .
Physicochemical and Structural Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|---|
| trans-4-(4-Fluorophenyl)cyclohexanecarboxylic acid* | C₁₃H₁₅FO₂ | 222.25 | ~240 (predicted) | DMSO, methanol | Carboxylic acid, fluorophenyl |
| trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | C₁₃H₁₅ClO₂ | 238.71 | 252–254 | Chloroform, DMSO | Carboxylic acid, chlorophenyl |
| trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate | C₁₅H₁₉FO₂ | 250.31 | Not reported | Organic solvents | Ester, fluorophenyl |
| trans-4-(Aminomethyl)cyclohexanecarboxylic acid | C₈H₁₅NO₂ | 157.21 | Not reported | Water, ethanol | Carboxylic acid, aminomethyl |
*Predicted properties based on analog data.
Crystallographic and Conformational Comparisons
- Cyclohexane Ring Conformation: The trans-4-substituted cyclohexane derivatives universally adopt a chair conformation, as confirmed by X-ray crystallography (e.g., trans-4-[(phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid: chair conformation with average C–C bond length = 1.517 Å) . Hydrogen bonding in carboxylic acid derivatives (e.g., O–H···O interactions in trans-4-(phenoxymethyl)cyclohexanecarboxylic acid) stabilizes dimeric structures .
Substituent Effects on Crystal Packing :
- Fluorophenyl and chlorophenyl groups induce π-stacking interactions, whereas ester derivatives (e.g., trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate) exhibit weaker intermolecular forces, leading to lower melting points .
Biological Activity
trans-4-(4-Fluorophenyl)cyclohexanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies. The focus will be on the compound's interactions at the molecular level, its therapeutic potential, and its applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a cyclohexane ring with a carboxylic acid group and a para-fluorophenyl substituent. The presence of the fluorine atom is crucial as it can enhance the compound's lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 220.26 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| pKa | Not specified |
The biological activity of this compound is primarily linked to its inhibition of specific biochemical pathways. It is hypothesized that this compound may share mechanisms with other cyclohexanecarboxylic acids, particularly in relation to mitochondrial function.
Target Pathways
- Mitochondrial Electron Transport Chain : Similar to Atovaquone, this compound may inhibit the cytochrome bc1 complex (Complex III), disrupting ATP production in cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains .
| Mechanism | Description |
|---|---|
| Inhibition of Mitochondria | Disruption of ATP synthesis through Complex III inhibition |
| Antimicrobial Effects | Activity against Gram-positive and Gram-negative bacteria |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME).
Absorption and Distribution
- Bioavailability : The compound shows promising oral bioavailability based on structural analogs.
- Tissue Distribution : Due to its lipophilic nature, it is expected to distribute well across biological membranes.
Metabolism
Metabolic pathways for this compound are not fully elucidated but may involve:
- Phase I reactions (oxidation)
- Phase II reactions (conjugation)
Excretion
The excretion route remains to be characterized; however, it is likely to be eliminated via renal pathways based on similar compounds.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .
Study 2: Mitochondrial Function Analysis
Research investigating the impact of this compound on mitochondrial function demonstrated a marked decrease in ATP levels in treated cells compared to controls. This finding supports the hypothesis that this compound disrupts mitochondrial electron transport .
Table 3: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Mitochondrial Function | Decreased ATP levels in treated cells |
Q & A
Q. What are the common synthetic routes for trans-4-(4-Fluorophenyl)cyclohexanecarboxylic acid?
Methodological Answer: Synthesis typically involves coupling reactions and intermediate functionalization. For example, trans-4-substituted cyclohexanecarboxylic acids can be synthesized via tert-butyl ester intermediates (e.g., tert-butyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate) followed by deprotection and acid hydrolysis . Key steps include:
- Protection/deprotection strategies : Use of tert-butyl esters to stabilize reactive groups during coupling.
- Stereochemical control : Ensuring trans configuration via ring-opening or catalytic hydrogenation under controlled conditions .
- Functional group introduction : Fluorophenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, leveraging palladium catalysts .
Q. How is the structural conformation of this compound determined in crystallographic studies?
Methodological Answer: X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is critical. For accurate structure determination:
- Data collection : High-resolution diffraction data (e.g., synchrotron sources) minimize errors in electron density maps.
- Refinement : SHELXL refines atomic positions and thermal parameters, accounting for anisotropic displacement .
- Validation : Tools like PLATON check for steric clashes and hydrogen bonding patterns .
Q. What analytical techniques are recommended for purity assessment and structural elucidation?
Methodological Answer:
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) assesses purity (>98% by area normalization) .
- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 420.1 [M-H⁻] for derivatives) .
- NMR spectroscopy : ¹H/¹³C NMR resolves stereochemistry and substituent positions (e.g., cyclohexane ring protons at δ 1.2–2.5 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for trans-4-substituted cyclohexanecarboxylic acid derivatives?
Methodological Answer: Discrepancies often arise from lipophilicity and polar surface area (PSA) variations. Strategies include:
- Structural optimization : Reducing PSA (e.g., replacing polar groups with fluorophenyl) improves membrane permeability .
- In silico modeling : Tools like Schrödinger’s QikProp predict absorption and bioavailability.
- In vivo validation : Cross-species PK studies (rats, monkeys) identify species-specific metabolism .
Q. What strategies improve the bioavailability of this compound derivatives in preclinical models?
Methodological Answer:
- Lipid formulation : Encapsulation in lipid-based carriers enhances solubility.
- Prodrug design : Esterification of the carboxylic acid group (e.g., methyl esters) increases passive diffusion, followed by enzymatic hydrolysis in vivo .
- Metabolic stabilization : Introducing electron-withdrawing groups (e.g., fluorine) slows oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
